molecular formula C13H21NO3 B353354 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol CAS No. 845649-85-6

2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol

Cat. No. B353354
M. Wt: 239.31g/mol
InChI Key: LRUXWUGFLRLGCD-UHFFFAOYSA-N
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Description

“2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol”.



Molecular Structure Analysis

The molecular structure of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” is not readily available in the sources I have access to.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” are not readily available in the sources I have access to.


Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown that 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol and its derivatives are often synthesized for structural analysis and investigation into their chemical properties. For example, a study focused on the X-ray structures and computational studies of several cathinones, including derivatives similar to 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol, to understand their molecular structures and properties through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. The geometries of these compounds were optimized using the DFT method, providing insights into their electronic spectra and structural attributes (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Pharmacological Studies

Research into the pharmacological properties of compounds related to 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol includes studies on their affinity to beta-adrenoceptors. A study synthesized a series of compounds including 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols to determine their affinity for beta-1 and beta-2 adrenoceptors, revealing significant cardioselectivity for certain derivatives. This research is crucial for developing beta-blockers with enhanced specificity and reduced side effects (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Material Science

In material science, derivatives of 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol have been investigated for their potential applications in creating novel materials. A study on the synthesis and properties of stereoregular polyamides derived from L-tartaric acid, employing compounds with similar structural motifs, highlights the development of materials with specific optical and physical properties, demonstrating the compound's versatility beyond pharmacological applications (Bou, Iribarren, & Muñoz-Guerra, 1994).

Environmental and Analytical Chemistry

Compounds related to 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol are also relevant in environmental and analytical chemistry for their role in understanding the behavior of chemical substances in various environments. For instance, studies on the solvation behavior of similar molecules in binary solvent mixtures contribute to our understanding of solute-solvent interactions, which is fundamental in fields ranging from pharmacology to environmental chemistry (Bevilaqua, da Silva, & Machado, 2004).

Safety And Hazards

The safety and hazards associated with “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” are not readily available in the sources I have access to.


Future Directions

The future directions for the study or application of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” are not readily available in the sources I have access to.


Please note that this analysis is based on the information available to me and may not be comprehensive. For a more detailed analysis, please consult a professional in the field or refer to a specialized database or scientific literature.


properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUXWUGFLRLGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dimethoxybenzyl)amino)butan-1-ol

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